3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine
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Overview
Description
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine is a chemical compound that features a pyridine ring substituted with a fluorine atom and a sulfonyl group attached to a dimethylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Formation of the Dimethylpyrrolidine Moiety: The dimethylpyrrolidine moiety can be synthesized from 2,2-dimethylpyrrolidine through various methods, including alkylation and cyclization reactions.
Final Coupling: The final step involves coupling the sulfonylated pyridine with the dimethylpyrrolidine moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group and the pyrrolidine moiety.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Coupling reagents like EDCI or DCC (dicyclohexylcarbodiimide) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the compound.
Scientific Research Applications
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biological Research: The compound can be used as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Chemical Biology: The compound can be used in chemical biology to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-chloropyridine: Similar structure but with a chlorine atom instead of fluorine.
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-bromopyridine: Similar structure but with a bromine atom instead of fluorine.
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-iodopyridine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine lies in the presence of the fluorine atom, which can impart specific properties such as increased metabolic stability, altered electronic properties, and enhanced binding affinity to certain biological targets compared to its halogenated analogs.
Properties
IUPAC Name |
3-(2,2-dimethylpyrrolidin-1-yl)sulfonyl-2-fluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c1-11(2)6-4-8-14(11)17(15,16)9-5-3-7-13-10(9)12/h3,5,7H,4,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNNAXQGYUUXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1S(=O)(=O)C2=C(N=CC=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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